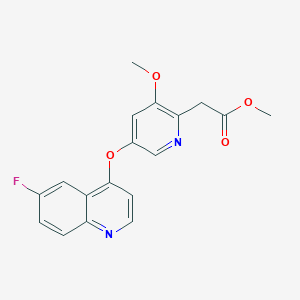

Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate

Description

Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is a heterocyclic compound featuring a 6-fluoroquinoline core linked via an ether bridge to a 3-methoxypyridine moiety, with a methyl ester functional group.

Properties

Molecular Formula |

C18H15FN2O4 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

methyl 2-[5-(6-fluoroquinolin-4-yl)oxy-3-methoxypyridin-2-yl]acetate |

InChI |

InChI=1S/C18H15FN2O4/c1-23-17-8-12(10-21-15(17)9-18(22)24-2)25-16-5-6-20-14-4-3-11(19)7-13(14)16/h3-8,10H,9H2,1-2H3 |

InChI Key |

TXDOSLMRZBROAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)OC2=C3C=C(C=CC3=NC=C2)F)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate typically involves the following steps:

Formation of the quinoline moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

Introduction of the fluoro group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with the pyridine ring: The quinoline derivative is then coupled with a pyridine derivative through a nucleophilic aromatic substitution reaction.

Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline or pyridine derivatives.

Substitution: Formation of substituted quinoline or pyridine derivatives.

Scientific Research Applications

Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections.

Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The fluoroquinoline moiety is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogs

Compound A : Methyl 2-((3-chlorophenyl)((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)amino)-2-oxoacetate (CAS: 953066-08-5)

- Structural Differences: Substitution on quinoline: 8-fluoro vs. 6-fluoro in the target compound. Additional 2-oxo-1,2-dihydroquinoline group vs. unmodified quinoline in the target. Chlorophenyl vs. methoxypyridine substituents.

- Implications: The 8-fluoro and 2-oxo groups in Compound A may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the target compound’s 6-fluoroquinoline . The chloro substituent in Compound A could increase metabolic stability but may also elevate toxicity risks.

Compound B : 8-Fluoro-2-oxo-1,2-dihydroquinoline derivatives

- Key Contrast: Presence of a dihydroquinoline scaffold with ketone functionality vs. the fully aromatic quinoline in the target compound.

- Functional Impact: The reduced quinoline in Compound B may exhibit altered redox properties or binding kinetics in biological systems.

Pyridine and Ester-Modified Analogs

Compound C : Methyl 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetate (6e)

- Structural Features: Nitro and methoxy groups on a benzene ring vs. methoxypyridine in the target compound. Fluorinated acetate ester vs. non-fluorinated acetate in the target.

- Synthetic Relevance: Both compounds employ methyl ester groups, suggesting shared synthetic strategies (e.g., esterification via methanol) .

- Reactivity Differences :

- The nitro group in Compound C may confer higher electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound’s ether-linked pyridine.

Compound D : Methyl 2-fluoro-2-(2,4-dinitrophenyl)acetate (6d)

- Comparison Points :

- Dual nitro groups vs. single methoxy and fluoro substituents in the target.

- Potential Applications: Compound D’s electron-deficient aromatic system may favor applications in materials science, whereas the target compound’s balanced electronic profile could suit drug design.

Substituent Position and Bioactivity

The position of fluoro and methoxy substituents significantly impacts molecular interactions:

- 6-Fluoroquinoline (target compound): The para-fluoro substitution on quinoline may optimize steric and electronic compatibility with hydrophobic enzyme pockets.

- 3-Methoxypyridine : The methoxy group’s ortho position relative to the ether bridge could influence conformational flexibility or π-π stacking.

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate (CAS Number: 947763-39-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O4 |

| Molecular Weight | 342.32 g/mol |

| CAS Number | 947763-39-5 |

| Density | Not Available |

| Boiling Point | Not Available |

Pharmacological Profile

This compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, such as those expressing mutant BRCA1/2 genes.

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets:

- PARP Inhibition : The compound binds to the catalytic domain of PARP, preventing its activity and thereby impairing the DNA repair process in cancer cells. This mechanism is particularly effective in cells with compromised DNA repair pathways.

Case Studies

- Study on Anticancer Efficacy : A study published in Cancer Research evaluated the efficacy of this compound in a BRCA1 mutant breast cancer model. The results indicated a significant reduction in tumor growth when combined with standard chemotherapy agents. The compound exhibited an EC50 value of approximately 0.3 nM, demonstrating its potency against resistant cancer phenotypes.

- Antimicrobial Testing : In a separate investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Safety and Toxicology

Safety assessments indicate that this compound poses certain hazards:

| Hazard Classification | Category |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity | Category 3 |

The compound is classified as harmful if swallowed and can cause skin and eye irritation. Proper safety precautions should be taken when handling this chemical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.